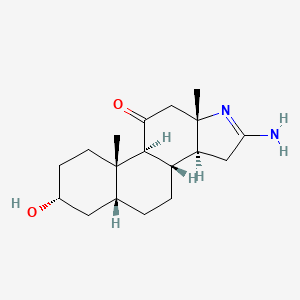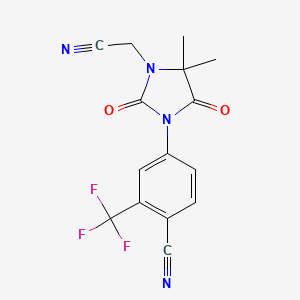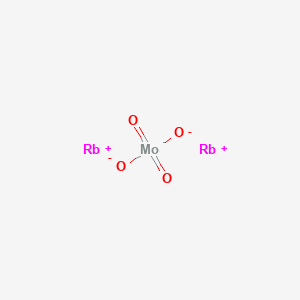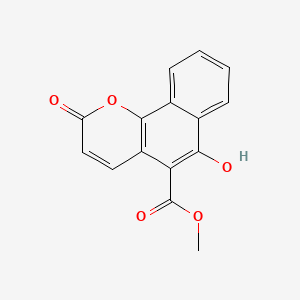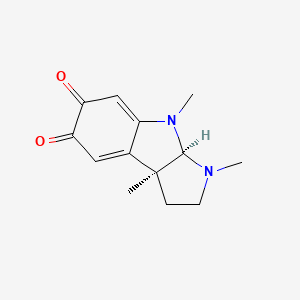
Rubresérine
Vue d'ensemble
Description
Rubreserine is a chemical compound derived from the decomposition of physostigmine, an indole alkaloid isolated from the Calabar bean plant (Physostigma venenosum). It is known for its distinctive dark red color and is classified as a three-ring o-quinone.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Rubreserine, also known as Reserpine, primarily targets the ATP/Mg2+ pump in presynaptic neurons . This pump is responsible for sequestering neurotransmitters into storage vesicles . The primary role of this target is to control the storage and release of neurotransmitters, which are crucial for transmitting signals in the nervous system .
Mode of Action
Rubreserine inhibits the ATP/Mg2+ pump, disrupting the sequestration of neurotransmitters into storage vesicles .
Biochemical Pathways
The inhibition of the ATP/Mg2+ pump by Rubreserine affects the biochemical pathway of neurotransmitter storage and release . This leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals . The reduction in catecholamines impacts various downstream effects, including heart rate, force of cardiac contraction, and peripheral resistance .
Pharmacokinetics
It’s known that rubreserine is used as an antihypertensive and an antipsychotic , suggesting that it has sufficient bioavailability to exert its effects on the nervous system.
Result of Action
The primary result of Rubreserine’s action is the depletion of catecholamines from peripheral sympathetic nerve endings . This leads to a disruption of norepinephrine vesicular storage, which has been used to treat mild to moderate hypertension . It’s also noted that the antihypertensive actions of Rubreserine are a result of its ability to deplete catecholamines .
Action Environment
The action environment of Rubreserine is primarily the nervous system, where it interacts with presynaptic neurons to inhibit the ATP/Mg2+ pump It’s worth noting that rubreserine is derived from a plant native to western africa , suggesting that its production and availability could be influenced by environmental conditions affecting this plant’s growth.
Analyse Biochimique
Biochemical Properties
Rubreserine has been found to inhibit the enzyme Glutamine Amidotransferase/Aminodeoxychorismate Synthase (GAT-ADCS), which is involved in pABA biosynthesis . This interaction with GAT-ADCS suggests that Rubreserine may play a significant role in the regulation of folate biosynthesis.
Cellular Effects
In studies conducted on Arabidopsis thaliana and Toxoplasma gondii, Rubreserine was found to decrease the folate content in these organisms . This suggests that Rubreserine may have a significant impact on cellular processes that rely on folate, such as DNA synthesis and repair, methylation of DNA, and synthesis of certain amino acids.
Molecular Mechanism
The molecular mechanism of Rubreserine appears to involve the specific inhibition of GAT-ADCS, an enzyme involved in pABA biosynthesis . By inhibiting this enzyme, Rubreserine effectively decreases the production of folate within the cell.
Metabolic Pathways
Rubreserine is involved in the metabolic pathway of folate biosynthesis, specifically through its inhibition of the enzyme GAT-ADCS . This suggests that Rubreserine may have a significant impact on metabolic flux and metabolite levels within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubreserine can be synthesized through the oxidation of physostigmine. The process involves treating physostigmine with sodium hydroxide, which results in the formation of dark red crystals of rubreserine. This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: While there is limited information on the large-scale industrial production of rubreserine, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the stability of the intermediate compounds and ensuring efficient separation and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Rubreserine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Rubreserine can be further oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of rubreserine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving rubreserine typically require nucleophilic reagents under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rubreserine can lead to the formation of more complex quinone derivatives, while reduction can yield simpler hydroquinone compounds .
Comparaison Avec Des Composés Similaires
Physostigmine: The parent compound from which rubreserine is derived. Physostigmine is an indole alkaloid with potent inhibitory effects on acetylcholinesterase.
Adrenochrome: A structurally related compound that shares similar quinone characteristics with rubreserine.
Eseroline: Another decomposition product of physostigmine with distinct chemical properties.
Uniqueness of Rubreserine: Rubreserine stands out due to its specific inhibitory effects on folate biosynthesis, which is not observed in its parent compound physostigmine or other related compounds like adrenochrome and eseroline. This unique property makes rubreserine a valuable compound for developing targeted antifolate therapies .
Propriétés
IUPAC Name |
(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13-4-5-14(2)12(13)15(3)9-7-11(17)10(16)6-8(9)13/h6-7,12H,4-5H2,1-3H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQNKCYZDSDWJL-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=CC(=O)C(=O)C=C23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939843 | |
| Record name | 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18455-27-1 | |
| Record name | Rubreserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018455271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


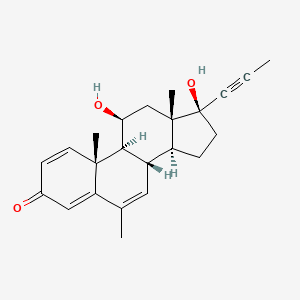
![3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680173.png)
![3-(cyclopropanecarbonyl)-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680174.png)
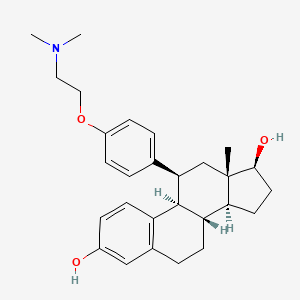
![(2R,7R)-6-Methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene](/img/structure/B1680177.png)
![(8S,10R,13S,14S,17R)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680178.png)
![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)

